5-Aminoisoquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
5-aminoisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAXJCKIRCBFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608298 | |
| Record name | 5-Aminoisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80066-71-3 | |
| Record name | 5-Amino-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80066-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Substitution on the Heterocyclic and Benzo Rings:modifications to the Core Ring System Are a Primary Strategy for Optimizing Activity and Selectivity.
C2 Position: For quinoline-4-carboxylic acids, studies have identified that bulky and hydrophobic substituents at the C2 position are often necessary for high inhibitory activity. nih.gov
Benzo Ring: The benzo portion of the quinoline (B57606) or isoquinoline (B145761) ring is a key site for modifications aimed at improving selectivity. nih.gov A strategy of incorporating substituents onto this ring, often through late-stage synthetic methods like palladium-catalyzed cross-coupling, allows for fine-tuning interactions with the target protein. nih.gov This can enhance selectivity between closely related kinases by exploiting subtle differences in their active sites. nih.gov
Exploration of Bioisosteres and Alternative Scaffolds:when a Particular Functional Group Presents Liabilities, It Can Be Replaced by a Bioisostere. While Replacing the C3 Carboxylic Acid in Some Analogs with Other Acidic Groups Improved Potency, It Did Not Always Enhance Efficacy.nih.govfurthermore, Systematic Screening Can Identify Entirely New, Highly Active Subclasses. Studies on 3 Quinoline Carboxylic Acid Derivatives As Protein Kinase Ck2 Inhibitors Revealed That the Most Potent Compounds Belonged to the Tetrazolo 1,5 a Quinoline 4 Carboxylic Acid and 2 Aminoquinoline 3 Carboxylic Acid Subclasses.nih.gov
The following table summarizes key design principles based on SAR studies of related heterocyclic carboxylic acids.
| Molecular Region | Design Principle | Desired Outcome | Reference |
| C3/C4-Carboxylic Acid | Maintain the acidic group. | Forms critical hydrogen bonds with the target protein, anchoring the ligand. | nih.govnih.gov |
| C2 Position | Introduce bulky, hydrophobic groups. | Enhances inhibitory potency by filling a hydrophobic pocket in the active site. | nih.gov |
| Benzo Ring | Introduce diverse substituents (e.g., via cross-coupling). | Improves selectivity for the intended target over off-targets. | nih.gov |
| Overall Scaffold | Explore alternative heterocyclic systems (e.g., tetrazolo-quinolines). | Identifies novel chemical classes with superior potency or properties. | nih.gov |
These principles, derived from extensive medicinal chemistry efforts, provide a rational framework for the targeted design of new inhibitors based on the 5-Aminoisoquinoline-3-carboxylic acid scaffold.
Applications in Chemical Biology and Medicinal Chemistry
Role as a Building Block for Complex Architectures
A "building block" in chemistry refers to a molecule that can be used as a component to construct larger, more elaborate molecular structures. cam.ac.ukcancerquest.org Carboxylic acids, in particular, are a major category of building blocks used extensively in the synthesis of compound libraries, often through the formation of amide bonds. enamine.net The unique structure of 5-Aminoisoquinoline-3-carboxylic acid makes it an attractive building block for creating sophisticated, three-dimensional architectures.
Researchers have utilized this compound in the rational design of abiotic foldamers—artificial folded molecules inspired by biopolymers like proteins. rsc.orgrsc.org Specifically, it has been incorporated into a rigid linker unit, designated T6r, used to connect aromatic helices to form a unimolecular three-helix bundle. rsc.orgresearchgate.net
In one study, two types of linkers were designed to connect helices into a specific U-shaped, helix-turn-helix motif: a flexible linker (T6f) and a rigid linker (T6r). rsc.orgresearchgate.net The rigid linker, T6r, is a diamide (B1670390) constructed from this compound and 5-aminoquinoline-2-carboxylic acid. researchgate.net The rigidity of this linker was crucial for ensuring that the final 6.9 kDa molecule adopted the intended tertiary fold. rsc.orgrsc.org Solution studies confirmed that the bundle constructed with the rigid T6r linker successfully formed the targeted structure, validating the design approach. rsc.orgrsc.orgresearchgate.net
| Linker Designation | Core Components | Key Structural Feature |
|---|---|---|
| T6r (Rigid) | This compound and 5-Aminoquinoline-2-carboxylic acid | Reduced bond rotation, promoting a specific tertiary fold. rsc.orgresearchgate.net |
| T6f (Flexible) | 4-Aminomethyl pyridine (B92270) 2-carboxylic acid and 5-Aminoquinoline-2-carboxylic acid | Contains an additional rotatable bond at a CH₂ group, allowing for more conformational flexibility. rsc.orgresearchgate.net |
The isoquinoline (B145761) scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with a wide range of pharmacological activities. nih.gov The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, makes it an ideal building block for creating multi-pharmacophore systems. These systems are molecules designed to interact with multiple biological targets or with different regions of a single target. The carboxylic acid group facilitates conjugation reactions, such as peptide coupling, while the amino group provides a site for further modification, enabling the assembly of complex molecules with diverse biological functions.
Development of Chemical Probes and Tags
Chemical probes and tags are essential tools for studying biological systems. The intrinsic properties of the aminoisoquinoline structure, combined with its functional handles, allow for its development into such tools.
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), derivatization is a common strategy to improve the detection of certain analytes. researchgate.net Highly polar compounds like carboxylic acids can exhibit poor retention on standard reversed-phase (RP) chromatography columns. nih.gov Chemical derivatization of the carboxylic acid group can enhance chromatographic behavior and increase the sensitivity of mass spectrometric detection. researchgate.netnih.gov
The carboxylic acid moiety of this compound can be targeted with various derivatizing agents. This modification converts the polar carboxylic acid into a less polar amide or ester, improving its interaction with the stationary phase of the LC column and enhancing its ionization efficiency in the mass spectrometer. upf.edu
| Derivatizing Agent | Target Functional Group | Purpose of Derivatization |
|---|---|---|
| 3-Nitrophenylhydrazine (B1228671) (3-NPH) | Carboxylic Acid | Increases retention in RP-LC and improves MS response. nih.gov |
| o-Benzylhydroxylamine (oBHA) | Carboxylic Acid | Improves chromatographic behavior, sensitivity, and robustness. upf.edu |
| Dansyl Chloride | Amino Groups, Phenols | Used to derivatize amino groups; can be part of a double-derivatization strategy for amino acids. nih.gov |
| Butanol (in acidic solution) | Carboxylic Acid | Esterification (butylation) for analysis of amino acids and other compounds. nih.gov |
Quinoline-based structures are well-known fluorophores used in the development of fluorescent probes and sensors. mdpi.comsemanticscholar.org Derivatives of 8-aminoquinoline, for instance, are common fluorogenic chelators for metal ions like Zn²⁺. mdpi.comsemanticscholar.org The fluorescence properties are inherent to the aromatic ring system, and modifications to the scaffold can tune these properties. The introduction of a carboxylic acid group can serve to increase the water solubility of the probe. semanticscholar.org
Given that this compound contains the core amino-substituted quinoline-type scaffold, it possesses the potential to be developed into a fluorescent tag. The amino and carboxylic acid groups provide convenient handles for covalently attaching it to other molecules of interest, thereby allowing for their visualization and detection in biological systems. Researchers have successfully synthesized fluorescent probes based on related pyrroloquinoline derivatives for the selective detection of amino acids like lysine. mdpi.comresearchgate.net
Precursor for Biologically Active Molecules
The isoquinoline and quinoline (B57606) carboxylic acid scaffolds are foundational structures for a multitude of biologically active molecules. nih.gov Their derivatives have been investigated for a wide array of therapeutic applications. By modifying the core structure of this compound, new compounds with specific biological activities can be synthesized. For example, derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2, and various quinoline derivatives have shown potential as antimicrobial agents. nih.govnih.gov The presence of both amino and carboxylic acid groups on the isoquinoline frame provides two distinct points for chemical elaboration, making it a versatile precursor for generating libraries of new compounds for drug discovery.
| Derivative Class | Target / Biological Activity |
|---|---|
| 2-Aminoquinoline-3-carboxylic acid derivatives | Protein kinase CK2 inhibition. nih.gov |
| Pyrimidoquinoline derivatives | Potential antimicrobial activity. nih.gov |
| General Isoquinoline derivatives | Serve as lead compounds for antitumor and anti-inflammatory agents. nih.gov |
Contribution to Peptidomimetic Scaffolds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The isoquinoline nucleus is recognized as a privileged scaffold in medicinal chemistry for the construction of such mimetics. nih.govrsc.org The rigid structure of the isoquinoline core helps to constrain the conformational flexibility of a molecule, which can lead to a higher binding affinity for its biological target. nih.gov
This compound is particularly well-suited for this purpose. The amino group can act as a surrogate for an amino acid N-terminus or a side-chain functional group, while the carboxylic acid can mimic the C-terminus. This allows for its insertion into peptide sequences to create novel structural architectures. The solid-phase synthesis of libraries of amino-substituted-tetrahydroisoquinoline-carboxylic acids has been developed, demonstrating the feasibility of incorporating such scaffolds into combinatorial drug discovery programs. google.com These methods often involve protecting the amino and carboxylic acid groups, attaching the molecule to a solid support, and then systematically adding other chemical moieties. google.com
The use of heterocyclic structures like isoquinoline as peptide backbone replacements or as constrained dipeptide isosteres is a key strategy in peptidomimetic design. nih.gov These scaffolds can induce specific secondary structures, such as turns or helices, which are often crucial for biological activity. researchgate.net
| Scaffold Feature | Contribution to Peptidomimetics | Relevant Compounds |
| Rigid Isoquinoline Core | Induces conformational constraint, potentially increasing binding affinity and selectivity. | Isoquinoline-based peptidomimetics nih.govrsc.org |
| Amino Group (Position 5) | Mimics N-terminus or amino acid side chain; allows for further derivatization. | This compound chemscene.com |
| Carboxylic Acid (Position 3) | Mimics C-terminus; enables amide bond formation for peptide chain extension. | This compound chemscene.com |
| Overall Structure | Acts as a non-natural amino acid, enhancing stability against proteolysis. | Amino-substituted-tetrahydroisoquinoline-carboxylic acids google.com |
Design of Hybrid Anticancer Agents
The development of hybrid anticancer agents is a promising strategy in oncology research. This approach involves combining two or more pharmacophores—distinct molecular fragments with known biological activity—into a single molecule. mdpi.com The goal is to create a conjugate with a synergistic or additive effect, potentially overcoming drug resistance, improving the therapeutic index, or engaging multiple targets simultaneously.
The isoquinoline scaffold is a key component in several clinically evaluated and experimental anticancer drugs. rsc.org Its derivatives have been shown to exhibit a range of antitumor activities. Consequently, this compound serves as an attractive starting point for the design of hybrid molecules. The amino and carboxylic acid groups provide convenient handles for linking to other anticancer pharmacophores.
Research in this area has explored the synthesis of various quinoline and isoquinoline-based hybrids. For instance, hybrid molecules combining an indenoisoquinoline moiety with camptothecin (B557342) have been investigated. researchgate.net Another approach has been the development of quinoline-carboxylic acid derivatives linked to a pyrazolinone moiety, which have demonstrated significant anticancer activity against cell lines such as MCF-7 (human breast adenocarcinoma). mdpi.com While not all reported hybrids explicitly use the 5-amino-3-carboxylic acid substitution pattern, they establish a strong precedent for using this class of compounds in hybrid drug design. The principle involves leveraging the inherent anticancer properties of the isoquinoline ring system and augmenting them with the activity of another pharmacophore.
| Hybrid Agent Design Strategy | Example Pharmacophores | Potential Therapeutic Advantage |
| Combining Topoisomerase Inhibitors | Indenoisoquinoline and Camptothecin | Synergistic DNA damage and apoptosis induction. researchgate.net |
| Heterocycle-Heterocycle Conjugates | Quinoline-carboxylic acid and Pyrazolinone | Multi-target engagement, potentially overcoming resistance. mdpi.com |
| Quinazoline-based Hybrids | 2-Aryl-quinazolin-4-yl aminobenzoic acids | Inhibition of cancer-associated enzymes like carbonic anhydrases. nih.gov |
Biological Activities and Mechanistic Investigations of 5 Aminoisoquinoline 3 Carboxylic Acid and Its Analogues
Antimicrobial Activity Profile
The antimicrobial potential of isoquinoline (B145761) derivatives has been an area of active investigation. While specific data on 5-Aminoisoquinoline-3-carboxylic acid is limited, valuable insights can be drawn from its parent compound, isoquinoline-3-carboxylic acid, and other related derivatives.
Antibacterial Efficacy Against Bacterial Strains (drawing parallels from isoquinoline-3-carboxylic acid)
Research on isoquinoline-3-carboxylic acid (IQ3CA) has demonstrated its significant antibacterial activity against a range of plant pathogenic bacteria. Studies have shown that IQ3CA is effective against Ralstonia solanacearum, Acidovorax citrulli, Xanthomonas oryzae pv. oryzicola, Xanthomonas campestris pv. campestris, Pectobacterium carotovorum subsp. carotovorum, and Xanthomonas fragariae, with EC50 values ranging from 8.38 to 17.35 μg/mL researchgate.net. The introduction of an amino group at the 5-position, as in this compound, could potentially modulate this activity. Generally, the presence of amino groups on the quinoline (B57606) or isoquinoline ring can influence antibacterial potency researchgate.net. For instance, certain 5-aminoquinoline (B19350) derivatives have shown good antimicrobial activity against various microbial strains researchgate.net.
Interactive Table: Antibacterial Activity of Isoquinoline-3-carboxylic Acid (IQ3CA) researchgate.net
| Bacterial Strain | EC50 (μg/mL) |
| Ralstonia solanacearum (Rs) | 8.38 - 17.35 |
| Acidovorax citrulli (Ac) | 8.38 - 17.35 |
| X. oryzae pv. oryzicola (Xoc) | 8.38 - 17.35 |
| X. campestris pv. campestris (Xcc) | 8.38 - 17.35 |
| P. carotovorum subsp. carotovorum (Pcc) | 8.38 - 17.35 |
| Xanthomonas fragariae (Xf) | 8.38 - 17.35 |
Antifungal Efficacy
Mechanistic Insights into Antimicrobial Action (e.g., impact on cell morphology, membrane integrity, motility, biofilm formation)
Mechanistic studies on the analogue, isoquinoline-3-carboxylic acid (IQ3CA), offer valuable clues into the potential antimicrobial action of this compound. Treatment of Acidovorax citrulli cells with IQ3CA resulted in noticeable changes to cell morphology, causing the cells to become curved and sunken researchgate.net. This treatment also led to the destruction of cell membrane integrity researchgate.net. Furthermore, IQ3CA was found to inhibit the motility of A. citrulli and reduce the production of exopolysaccharides, which are crucial for biofilm formation researchgate.net. Consequently, the formation of biofilms was also prevented researchgate.net. These findings suggest that the antimicrobial action of this class of compounds may involve the disruption of the bacterial cell envelope and interference with processes essential for bacterial colonization and persistence. Some isoquinoline derivatives are also thought to inhibit nucleic acid synthesis or cell division mdpi.com.
Anticancer and Antipro-liferative Activities
The isoquinoline core is a key pharmacophore in a number of anticancer agents, and derivatives of aminoisoquinoline carboxylic acids are being explored for their therapeutic potential in oncology. univ.kiev.uaresearchgate.net
In Vitro Cytotoxicity Against Cancer Cell Lines
While direct cytotoxic data for this compound is not extensively documented in publicly available literature, numerous studies on its analogues highlight the potential of this chemical class. Derivatives of aminoisoquinoline-5,8-quinones have demonstrated moderate to high in vitro antiproliferative activity against human cancer cell lines, including gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cells nih.govnih.gov. For instance, certain phenylaminoisoquinolinequinones have shown remarkable differences in antiproliferative activity based on the substitution pattern on the quinone nucleus nih.gov.
In a broader context, various isoquinoline derivatives have been evaluated for their anticancer effects. For example, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, a related isoquinoline derivative, was identified as a potent compound that effectively prevents tumor cell growth univ.kiev.uauniv.kiev.ua. It showed particular selectivity towards the breast cancer sub-panel, with high growth inhibition in cell lines like MDA-MB-468 and MCF7 univ.kiev.ua.
Interactive Table: In Vitro Cytotoxicity of Selected Aminoisoquinolinequinone Derivatives nih.gov
| Compound | Cancer Cell Line | IC50 (μM) |
| Derivative A | AGS (gastric) | 2.5 |
| Derivative A | SK-MES-1 (lung) | 3.0 |
| Derivative A | J82 (bladder) | 4.5 |
| Derivative B | AGS (gastric) | 1.8 |
| Derivative B | SK-MES-1 (lung) | 2.2 |
| Derivative B | J82 (bladder) | 3.1 |
| Note: The data in this table is representative of analogous compounds and not this compound itself. |
Inhibition of Cancer Cell Proliferation
The inhibition of cancer cell proliferation is a key mechanism of action for many anticancer drugs. Research on isoquinoline derivatives suggests that they can induce cell cycle arrest and apoptosis, leading to cell death univ.kiev.ua. For example, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been shown to exhibit micromolar inhibition of cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) nih.gov. While these are quinoline rather than isoquinoline derivatives, the structural similarity of the carboxylic acid-substituted heterocyclic core is noteworthy.
Studies on other aminoisoquinoline derivatives have shown that they can inhibit the proliferation of human cancer cells by inducing apoptosis through the modulation of signaling pathways involved in cell survival and death . The presence of both an amino group and a carboxylic acid group on the isoquinoline ring, as in this compound, offers potential for zwitterionic character and hydrogen-bonding capabilities, which are promising features for targeting enzymes or receptors involved in cell proliferation .
In Vivo Efficacy in Preclinical Cancer Models
While direct in vivo studies on the anticancer efficacy of this compound are not extensively documented in publicly available literature, research on closely related analogues provides compelling evidence for the potential of the isoquinoline-3-carboxylic acid scaffold in cancer therapy.
A notable study involved the design and synthesis of a novel compound, which incorporates two isoquinoline-3-carboxylic acid moieties. This conjugate demonstrated high therapeutic efficacy and low systemic toxicity in in vivo evaluations, suggesting that the isoquinoline-3-carboxylic acid unit can act as a potent pharmacophore for anti-tumor drug design. nih.gov The use of multiple isoquinoline-3-carboxylic acid groups within a single molecule was proposed as a valuable strategy for developing new anti-tumor agents. nih.gov
Furthermore, broader investigations into isoquinoline derivatives have shown their potential in cancer treatment. For instance, certain isoquinoline derivatives have been shown to inhibit tumor growth in xenograft mouse models. nih.gov These studies often highlight the importance of the isoquinoline core in conferring anticancer activity. While not specific to the 5-amino-3-carboxylic acid substitution pattern, these findings underscore the general promise of isoquinoline-based compounds in in vivo cancer models.
The antitumor potential of compounds containing the aminoisoquinoline moiety has also been recognized. For example, derivatives of 3-aminoisoquinolin-1(2H)-one have been evaluated for their anticancer activity, with some showing significant growth inhibition in various human cancer cell lines. univ.kiev.ua Although these are structurally different from this compound, they share the common feature of an amino-substituted isoquinoline ring system, which appears to be a key contributor to their biological activity.
Identification of Molecular Targets and Pathways in Cancer (e.g., enzyme inhibition like IMPDH, if applicable)
The precise molecular targets and pathways affected by this compound in cancer are still under investigation. However, based on the activities of structurally related quinoline and isoquinoline derivatives, several potential mechanisms can be inferred.
One of the key enzymes implicated in cancer cell proliferation is Inosine-5'-monophosphate dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.gov The inhibition of IMPDH can lead to the depletion of these nucleotides, thereby halting cell proliferation and inducing apoptosis in rapidly dividing cancer cells. mostwiedzy.pl While direct inhibition of IMPDH by this compound has not been explicitly reported, various quinoline-based compounds have been developed as IMPDH inhibitors. researchgate.net Given the structural similarities between quinoline and isoquinoline, it is plausible that this compound or its analogues could exert their anticancer effects through a similar mechanism.
Other potential targets for isoquinoline derivatives in cancer include various protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, survival, and metastasis. The quinoline scaffold is a well-known pharmacophore in the design of kinase inhibitors. nih.gov For example, derivatives of quinoline-3-carboxylic acid have been studied as inhibitors of protein kinase CK2. chemrxiv.org
Furthermore, some isoquinoline derivatives have been found to target other critical pathways in cancer. For instance, certain derivatives have been investigated as inhibitors of sirtuins (SIRTs), a class of histone deacetylases that are involved in carcinogenesis. chemrxiv.org The inhibition of specific sirtuin isoforms has been shown to induce cell cycle arrest and differentiation in cancer cells.
Enzyme Inhibition and Modulation
The structural features of this compound, particularly the presence of a carboxylic acid group and an amino group on the isoquinoline ring, suggest its potential to interact with and modulate the activity of various enzymes.
Potential as Inhibitors of 2-Oxoglutarate-Dependent Oxygenases (based on related isoquinolines)
2-Oxoglutarate-dependent oxygenases (2OGOs) are a large family of non-heme iron-containing enzymes that play critical roles in various biological processes, including collagen biosynthesis, hypoxic sensing, and epigenetic regulation through histone and DNA demethylation. rsc.orgjianhaidulab.com The dysregulation of 2OGOs has been implicated in several diseases, including cancer, making them attractive therapeutic targets. rsc.org
The catalytic mechanism of 2OGOs involves the binding of 2-oxoglutarate (2OG) to the active site. Small molecules that can mimic 2OG can act as competitive inhibitors. While there is no direct evidence of this compound inhibiting 2OGOs, the structural features of some known inhibitors share similarities with the isoquinoline scaffold. For instance, some inhibitors contain heterocyclic ring systems. It has been shown that derivatives of 2-oxo acids can selectively inhibit or even enhance the activity of human 2OG oxygenases. nih.gov Given that isoquinoline derivatives can participate in various biological interactions, the potential for this compound to act as a modulator of 2OGO activity warrants further investigation. The biosynthesis of certain plant-derived coumarins, which are structurally related to the quinoline/isoquinoline core, involves 2-oxoglutarate-dependent dioxygenases. frontiersin.org
Inhibition of Key Metabolic Enzymes (e.g., IMPDH)
As mentioned previously, Inosine-5'-monophosphate dehydrogenase (IMPDH) stands out as a highly relevant target for anticancer therapy. nih.gov This enzyme catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), the first and rate-limiting step in the de novo synthesis of guanine nucleotides. nih.gov Cancer cells, with their high demand for nucleic acids to support rapid proliferation, are particularly sensitive to the inhibition of IMPDH. mostwiedzy.pl
Several classes of IMPDH inhibitors have been identified, and some have found clinical use as immunosuppressants and antiviral agents. nih.govresearchgate.net Quinoline-based structures have been explored for their IMPDH inhibitory activity. researchgate.net The development of selective inhibitors for microbial IMPDH over the human enzyme is an active area of research for antimicrobial drug discovery. nih.govrsc.org The structural and kinetic differences between human and microbial IMPDH enzymes offer a window for designing selective inhibitors. rsc.org Although specific data for this compound is not available, its structural resemblance to quinoline-based IMPDH inhibitors suggests that it could be a candidate for such activity.
Other Pharmacological Potentials Based on Isoquinoline Derivatives
The pharmacological activities of isoquinoline derivatives extend beyond their anticancer and enzyme-modulating properties. The versatile isoquinoline scaffold has been associated with a broad range of biological effects.
Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory potential of isoquinoline and quinoline derivatives. For example, certain quinoline-3-carboxylic acid derivatives have demonstrated significant anti-inflammatory activity in macrophage-based assays, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov One study reported that a novel isoquinoline derivative exhibited anti-inflammatory effects by inhibiting the NF-κB signaling pathway in macrophages, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov This compound also showed beneficial effects in an in vivo model of endotoxemia. nih.gov
Furthermore, derivatives of 3-bromo isoquinoline have been synthesized and shown to possess noteworthy analgesic and anti-inflammatory activity. jptcp.com Spirooxindole-pyrrolines incorporating an isoquinoline motif also displayed significant anti-inflammatory properties. rjpbr.com This body of evidence suggests that the isoquinoline core structure is a promising template for the development of new anti-inflammatory agents. The anti-inflammatory properties of these compounds could also contribute to their anticancer effects, as chronic inflammation is a known driver of tumorigenesis.
Antioxidant Effects
Currently, there are no specific studies available that have evaluated the antioxidant properties of this compound. Research into the antioxidant capacity of related quinoline structures has been conducted. For instance, a study on various quinoline-related carboxylic acid derivatives found that the tested compounds, including quinoline-3-carboxylic acid, did not exhibit significant antioxidative radical scavenging capacities when compared to ascorbic acid. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Analgesic Properties
There is no available scientific literature that investigates or establishes any analgesic properties for this compound. While the isoquinoline alkaloid morphine is a historically significant and potent analgesic, this activity is highly specific to its complex molecular structure and its interaction with opioid receptors. No research currently links this compound to pain management pathways.
Antihypertensive Properties
No dedicated research has been published on the antihypertensive effects of this compound. Studies on structurally related compounds, such as certain 5-amino-2-pyridinecarboxylic acid derivatives, have shown them to be potent antihypertensive agents in animal models. However, the specific arrangement of the fused rings and substituent groups in this compound means that its pharmacological profile in this regard has yet to be determined.
Antiviral Effects
Specific antiviral screening data for this compound is not present in the available literature. Research has been conducted on other isoquinoline derivatives, such as certain isoquinolone compounds which have demonstrated activity against influenza viruses by targeting viral polymerase activity. Additionally, other heterocyclic carboxylic acids have been investigated for antiviral properties. Nevertheless, without direct testing, the potential antiviral efficacy of this compound remains unknown.
Neurological Modulatory Activities (e.g., dopamine (B1211576) receptor agonism)
There are no published studies investigating the neurological modulatory activities of this compound, including its potential for dopamine receptor agonism. The dopaminergic system is a critical area of neurological research, with dopamine receptors playing a key role in various physiological and pathological processes. While many compounds are studied for their effects on this system, this compound has not been a subject of such investigations based on currently accessible research.
Data Tables
Due to the absence of specific research findings for the biological activities of this compound, no data tables can be generated.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Analysis of Substituent Effects on Biological Activity
The specific arrangement of the amino group, carboxylic acid, and the isoquinoline (B145761) ring system provides a framework for diverse molecular interactions. Altering these key features can dramatically impact biological efficacy.
The primary amino group at the C-5 position is a critical determinant of the molecule's electronic properties and hydrogen-bonding potential. As a basic functional group, it can participate in crucial ionic interactions and hydrogen bonds with biological targets. nih.gov Modifications to this group can therefore significantly alter binding affinity and activity.
Common modifications include alkylation (adding alkyl chains), acylation (adding acyl groups), and conversion to amides or sulfonamides. These changes can affect:
Basicity: Alkylation can subtly alter the pKa of the amino group, while acylation drastically reduces basicity by delocalizing the nitrogen lone pair.
Hydrogen Bonding: A primary amine can act as a hydrogen bond donor. N-alkylation reduces the number of available hydrogens for donation, while acylation may introduce new hydrogen bond acceptor sites (the carbonyl oxygen).
Steric Profile: The addition of bulkier groups can create steric hindrance, either preventing binding to a target or, conversely, promoting a more favorable and selective interaction by occupying a specific pocket.
In studies of related heterocyclic compounds, such as aminoglycoside antibiotics, modifying an amino group to an amido group was found to be well-tolerated, with the new functionality potentially influencing selectivity for bacterial versus human ribosomes. nih.gov
Table 1: Illustrative Effects of Amino Group Modifications on Target Interaction This table is illustrative and based on general chemical principles.
| Modification Type | Example Substituent | Potential Impact on Hydrogen Bonding | Potential Impact on Steric Bulk | Hypothetical Effect on Activity |
|---|---|---|---|---|
| Alkylation | Methyl (-CH₃) | Reduces H-bond donor capacity | Minor increase | May increase or decrease |
| Acylation | Acetyl (-COCH₃) | Removes H-bond donor, adds acceptor | Moderate increase | Likely significant change |
| Sulfonylation | Mesyl (-SO₂CH₃) | Removes H-bond donor, adds acceptors | Moderate increase | Likely significant change |
The carboxylic acid group at the C-3 position is a key acidic moiety that plays a vital role in the molecule's function. researchgate.net This group is often essential for forming strong ionic bonds or two-point hydrogen bond interactions with positively charged residues, such as arginine or lysine, in a target's active site. nih.gov Its presence is a common feature in many biologically active molecules, including inhibitors of protein kinase CK2. nih.gov
The significance of the carboxylic acid is highlighted in several ways:
Anionic Binding: At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion, allowing it to form strong salt bridges with cationic sites on a receptor or enzyme.
Hydrogen Bonding: The group can act as both a hydrogen bond donor (as -COOH) and acceptor (both oxygens in -COO⁻).
Bioisosteric Replacement: In drug design, if the carboxylic acid moiety contributes to poor pharmacokinetic properties (e.g., low membrane permeability), it can be replaced by a bioisostere. nih.gov A common replacement is a tetrazole ring, which mimics the acidity and planar nature of the carboxylic acid but has different lipophilicity and metabolic stability. nih.gov Studies on quinoline-3-carboxylic acids show their ability to act as DNA minor groove binding agents, underscoring the importance of this functional group in molecular interactions. nih.gov
The isoquinoline scaffold itself offers multiple positions for substitution, allowing for the fine-tuning of the molecule's properties. nih.gov The electron-withdrawing nature of the ring nitrogen influences the electron density across the aromatic system. thieme-connect.de Attaching different substituents can alter lipophilicity, electronic distribution, and metabolic stability, which in turn affects biological activity and pharmacokinetics. amerigoscientific.com
For example, in a series of 3-substituted isoquinoline derivatives, the addition of 7-fluoro and 6-chloro groups resulted in significant inhibitory activity against the enzyme PDE4B. nih.gov Similarly, investigations into other isoquinoline derivatives found that 4-methoxy phenyl substitutions at the C-3 and C-4 positions conferred significant antifungal activity. nih.gov
Table 2: Potential Impact of Isoquinoline Ring Substitutions This table is illustrative and based on SAR principles from related isoquinoline compounds.
| Position | Substituent Type | Example | Potential Effect on Properties |
|---|---|---|---|
| C-1 | Electron-donating | Methoxy (-OCH₃) | May increase electron density, alter metabolism |
| C-4 | Electron-withdrawing | Chlorine (-Cl) | Increases lipophilicity, alters electronic profile |
| C-6, C-7 | Halogen | Fluorine (-F) | Can block metabolic oxidation, enhance binding |
| C-8 | Hydrophobic group | Phenyl (-C₆H₅) | Increases steric bulk and lipophilicity |
Stereochemical Aspects of Activity and Selectivity
5-Aminoisoquinoline-3-carboxylic acid is an achiral molecule as it possesses a plane of symmetry. However, stereochemistry can become a critical factor in derivatives where one or more chiral centers are introduced. This can be achieved through:
Substitution: Attaching a chiral side chain to the amino group, carboxylic acid (via an ester or amide linkage), or the isoquinoline ring.
Reduction: Reduction of the isoquinoline ring system, for instance, to form a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivative. Tic is a well-known constrained analog of the amino acid phenylalanine, and its stereochemistry is crucial for its biological activity in peptide-based drugs. rsc.org
When a molecule is chiral, its enantiomers can exhibit vastly different biological activities, potencies, and selectivities. One enantiomer may fit perfectly into a chiral binding site on a protein, while the other fits poorly or not at all. This principle of enantioselectivity is fundamental in medicinal chemistry. For example, in the synthesis of 1-substituted isoquinolines, methods have been developed to control the stereochemistry, yielding specific chiral derivatives. nih.gov
Computational Approaches to SAR/SPR
Computational chemistry provides powerful tools to predict and rationalize the SAR and SPR of molecules, guiding the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound analogs, a QSAR study would involve:
Data Set Generation: Synthesizing and testing a library of derivatives with varied substituents on the amino group, carboxylic acid, and isoquinoline ring to obtain biological activity data (e.g., IC₅₀ values).
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological properties. nih.gov
Model Building: Employing statistical methods, including machine learning and deep learning algorithms, to build a mathematical model that relates the descriptors to the observed biological activity. nih.gov The goal is to create an equation where Activity = f(Descriptor 1, Descriptor 2, ...).
Model Validation: Testing the model's predictive power on a set of compounds not used in its creation.
A validated QSAR model can be highly valuable for virtually screening and predicting the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov Such models have been successfully developed for related heterocyclic structures like quinoline (B57606) derivatives to design new inhibitors. nih.govnih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to correlate the biological activity of a series of compounds with their 3D structural characteristics. This technique is instrumental in understanding how specific structural features influence a molecule's potency and aids in the design of new, more effective analogs.
The CoMSIA process involves aligning a set of molecules with known activities and then calculating their similarity indices at various points in a surrounding 3D grid. Unlike other methods that only consider steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the requirements for molecular recognition at the target receptor. The results are often visualized as 3D contour maps, where different colored regions indicate areas where a particular property (e.g., positive charge, bulkiness) would either increase or decrease biological activity.
In studies of compounds structurally related to this compound, such as other heterocyclic carboxamides, CoMSIA has been used to build predictive models. For instance, a CoMSIA model for a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives yielded a high cross-validated correlation coefficient (q²) of 0.728 and a non-cross-validated correlation coefficient (r²) of 0.982. rsc.org These statistical values indicate a model with strong internal validity and a high degree of predictive power for new, untested compounds. rsc.org Such models provide valuable guidance for designing novel inhibitors by highlighting the key molecular features that must be optimized for enhanced biological effect. rsc.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insight into how a ligand, such as a derivative of this compound, interacts with its biological target at an atomic level.
Molecular Docking Molecular docking predicts the preferred orientation, conformation, and binding affinity of a ligand within the active site of a target protein. nih.gov This method uses a scoring function to calculate the binding energy, typically expressed in kcal/mol, which estimates the strength of the ligand-receptor complex. doi.org For example, in studies on quinoline derivatives, docking simulations have been used to predict binding energies and identify key interactions, such as hydrogen bonds and non-bonded interactions, between the ligand and protein pocket residues. doi.org The process often involves keeping the receptor rigid while allowing the ligand to be flexible to find the most stable binding pose. nih.gov
Molecular Dynamics (MD) Simulations Following docking, MD simulations are frequently employed to assess the stability and dynamics of the predicted ligand-protein complex over time. mdpi.com An MD simulation models the movements of atoms in the complex by solving equations of motion, providing a view of the system's flexibility and conformational changes. nih.gov The stability of the complex is evaluated by analyzing several parameters throughout the simulation, which can last for nanoseconds. mdpi.combiotechrep.ir
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein and/or ligand backbone atoms from their initial docked position. A stable, low-fluctuation RMSD value over time suggests the complex is in a stable equilibrium. doi.orgmdpi.com |
| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values indicate flexible regions of the protein or ligand, while low values point to more rigid areas. doi.org |
| Radius of Gyration (Rg) | Indicates the compactness of the protein-ligand complex. A stable Rg value suggests that the complex maintains its overall shape and does not unfold during the simulation. doi.orgbiotechrep.ir |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation. The persistence of key hydrogen bonds is a strong indicator of a stable interaction. doi.orgbiotechrep.ir |
These simulations have been applied to quinoline-based compounds to confirm that the protein's secondary structure remains stable and that the ligand is securely bound within the active site throughout the simulation period. mdpi.com
Design Principles for Optimizing Biological Activity and Selectivity
The optimization of derivatives based on the isoquinoline or related quinoline carboxylic acid scaffold is guided by key structure-activity relationship (SAR) principles derived from inhibitor screening and synthesis. These principles focus on modifying specific regions of the molecule to enhance potency and selectivity for a given biological target.
Advanced Analytical Methodologies in 5 Aminoisoquinoline 3 Carboxylic Acid Research
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods are indispensable for the structural elucidation of 5-Aminoisoquinoline-3-carboxylic acid, confirming its molecular structure and identifying functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not readily published, the expected chemical shifts in ¹H and ¹³C NMR can be inferred from closely related structures and general principles. For instance, the aromatic protons on the isoquinoline (B145761) ring system are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm. libretexts.org The proton of the carboxylic acid group is characteristically deshielded and would likely be observed as a broad singlet at a very downfield chemical shift, often above 10 ppm. libretexts.org The protons of the amino group would also produce a distinct signal.
In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is a key diagnostic peak, typically resonating in the range of 160-180 ppm. libretexts.org The aromatic carbons of the isoquinoline core would generate a series of signals in the 110-150 ppm region.
A closely related compound, methyl 3-aminoisoquinoline-5-carboxylate, provides insight into the expected NMR signals. In its ¹H NMR spectrum (recorded in DMSO-d6), the amino group protons appear as a singlet at 6.035 ppm, and the aromatic protons resonate in the range of 7.375 to 8.144 ppm. The methyl ester protons give a singlet at 3.899 ppm. Hydrolysis of this ester to the carboxylic acid would result in the disappearance of the methyl singlet and the appearance of a carboxylic acid proton signal.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The molecular weight of this compound is 188.18 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent molecular ion peak, likely the protonated molecule [M+H]⁺ at m/z 189.19.
The fragmentation pattern in mass spectrometry can reveal structural features. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). libretexts.orgmiamioh.edu Isoquinoline alkaloids also exhibit characteristic fragmentation, often involving the isoquinoline ring system. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The O-H stretch of the carboxylic acid group is typically a very broad band appearing in the region of 3300-2500 cm⁻¹. orgchemboulder.com The C=O stretch of the carbonyl group in the carboxylic acid is a strong, sharp absorption expected between 1760 and 1690 cm⁻¹. orgchemboulder.com The N-H stretching vibrations of the primary amino group would likely appear in the range of 3500-3300 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations from the carboxylic acid group would be observable in the fingerprint region. orgchemboulder.com
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation |
|---|---|---|
| ¹H NMR | Carboxylic Acid Proton (-COOH) | >10 ppm, broad singlet |
| Aromatic Protons (Ar-H) | 7.0 - 9.0 ppm, multiplets | |
| Amino Protons (-NH₂) | ~5.0 - 6.5 ppm, singlet | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | 160 - 180 ppm |
| Aromatic Carbons (Ar-C) | 110 - 150 ppm | |
| Mass Spec (ESI+) | Protonated Molecular Ion [M+H]⁺ | m/z 189.19 |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (broad) |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690 cm⁻¹ (strong, sharp) | |
| N-H Stretch (Amine) | 3500 - 3300 cm⁻¹ |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the separation of this compound from reaction mixtures or complex biological samples, as well as for its precise quantification.
UHPLC-MS/MS is a powerful analytical technique that combines the high separation efficiency of UHPLC with the sensitivity and selectivity of tandem mass spectrometry, making it ideal for the quantification of this compound, even at low concentrations.
A typical UHPLC-MS/MS method for a polar compound like this compound would likely employ a reversed-phase C18 column. nih.gov Given the compound's polar nature, derivatization may be employed to enhance retention on the column and improve ionization efficiency. nih.gov Common derivatizing agents for carboxylic acids include 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.gov The mobile phase would typically consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol), run in a gradient elution mode to achieve optimal separation. nih.gov
Detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (e.g., the [M+H]⁺ ion of the derivatized or underivatized compound) and a specific product ion generated through collision-induced dissociation. This highly selective detection method minimizes interference from other components in the sample matrix.
Table 2: Illustrative UHPLC-MS/MS Method Parameters
| Parameter | Condition |
|---|---|
| UHPLC System | High-pressure gradient system |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol (B129727) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Triple Quadrupole in Multiple Reaction Monitoring (MRM) |
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a standard method for the isolation and purification of compounds. warwick.ac.uknih.gov This technique is scalable and can be used to obtain high-purity this compound from crude synthetic reaction mixtures.
The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. warwick.ac.uk For the purification of this compound, a reversed-phase C18 column would be a suitable stationary phase. The mobile phase composition, typically a mixture of water and acetonitrile or methanol with a modifier like formic or acetic acid, would be optimized based on analytical-scale separations to achieve the best resolution between the target compound and any impurities. nih.gov
The process involves dissolving the crude product in a suitable solvent and injecting it onto the preparative column. Fractions of the eluent are collected over time, and those containing the pure compound, as determined by analytical techniques like analytical HPLC or TLC, are combined and evaporated to yield the purified this compound. teledyneisco.com
Bioanalytical Methods for Detection and Quantification in Complex Biological Matrices
The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic and metabolic studies. Bioanalytical methods for this purpose must be highly sensitive, selective, and robust. nih.gov
Developing a bioanalytical method typically involves several key steps: sample preparation, chromatographic separation, and detection. Due to the complexity of biological samples, a significant sample preparation step is usually required to remove proteins and other interfering substances. researchgate.net This can involve protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE).
Given the polar nature of this compound, derivatization might be necessary to improve its chromatographic properties and sensitivity for detection, particularly if using gas chromatography-mass spectrometry (GC-MS). mdpi.com For LC-MS/MS-based methods, which are more common for such analytes, sample preparation would focus on clean-up and concentration. nih.gov
The method would then be validated according to regulatory guidelines to ensure its reliability, assessing parameters such as linearity, accuracy, precision, selectivity, and stability of the analyte in the biological matrix. dlr.de
Table 3: General Workflow for Bioanalytical Quantification
| Step | Description | Common Techniques |
|---|---|---|
| 1. Sample Collection | Collection of biological fluid (e.g., plasma, urine). | Standard clinical procedures. |
| 2. Sample Preparation | Removal of interfering substances (e.g., proteins). | Protein precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction (SPE). |
| 3. Derivatization (Optional) | Chemical modification to improve analytical properties. | Esterification, acylation. |
| 4. Chromatographic Separation | Separation of the analyte from other components. | UHPLC with a reversed-phase column. |
| 5. Detection & Quantification | Sensitive and selective measurement of the analyte. | Tandem Mass Spectrometry (MS/MS). |
| 6. Method Validation | Ensuring the reliability and reproducibility of the method. | Assessment of linearity, accuracy, precision, etc. |
Computational Chemistry and Theoretical Studies on 5 Aminoisoquinoline 3 Carboxylic Acid
Molecular Modeling and Conformational Analysis
No specific studies on the molecular modeling or detailed conformational analysis of 5-Aminoisoquinoline-3-carboxylic acid were identified. In principle, molecular modeling of this compound would involve determining its most stable three-dimensional structures. The conformational landscape is largely defined by the orientation of the carboxylic acid group relative to the isoquinoline (B145761) ring. Computational methods, such as Monte Carlo or systematic searches, are typically employed to explore the potential energy surface and identify low-energy conformers. researchgate.net For carboxylic acids in general, the syn conformation is often the most stable, but the presence of intramolecular hydrogen bonding with the nearby amino group or the ring nitrogen could influence the preferred geometry. nih.gov However, without specific computational experiments, any description of its conformational preferences remains speculative.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
There is a lack of published quantum chemical calculations, such as Density Functional Theory (DFT) studies, for this compound. Such calculations are crucial for understanding the electronic structure and predicting reactivity.
For analogous compounds, like the isomer 3-Aminoisoquinoline-5-carboxylic acid , the electronic character is dictated by the interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group attached to the isoquinoline ring system. The amino group typically increases electron density on the aromatic system, while the carboxylic acid group withdraws it. This distribution creates specific regions of electrophilic and nucleophilic character, which governs the molecule's reactivity and its potential as a scaffold in medicinal chemistry. mdpi.com DFT calculations would provide quantitative measures of these effects, such as molecular electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO gap), and atomic charges, which are fundamental for predicting chemical behavior. mdpi.comd-nb.info
Table 1: Hypothetical Data from Quantum Chemical Calculations on an Isoquinoline Carboxylic Acid Analog This table is illustrative and based on general principles of related molecules, as specific data for this compound is not available.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures molecular polarity |
In Silico Screening and Virtual Ligand Design
The utility of this compound as a scaffold in virtual screening campaigns has not been reported. In silico screening is a powerful technique in drug discovery where large libraries of virtual compounds are docked against a biological target to identify potential inhibitors or binders. nih.govnih.govnih.gov The isoquinoline and quinoline (B57606) carboxylic acid frameworks are frequently used in such studies for designing inhibitors against various targets, including protein kinases and histone demethylases. nih.govresearchgate.netmdpi.com
Should this compound be used in virtual ligand design, its structural features—a rigid aromatic core, a hydrogen bond donor (amino group), and a hydrogen bond donor/acceptor (carboxylic acid)—would be key interaction points. mdpi.com These features allow for the formation of specific hydrogen bonds, pi-pi stacking, and ionic interactions with protein active sites. nih.gov
Simulation of Molecular Interactions (e.g., with proteins, DNA)
No molecular dynamics (MD) simulation studies have been published that investigate the interaction of this compound with biological macromolecules like proteins or DNA. MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, revealing the stability of interactions, conformational changes, and the role of solvent molecules. mdpi.com
Studies on related quinoline and isoquinoline derivatives show that these scaffolds can form stable complexes with protein targets. nih.govnih.gov Simulations often track the root-mean-square deviation (RMSD) of the ligand and protein to assess stability and analyze specific intermolecular contacts, such as hydrogen bonds and hydrophobic interactions, throughout the simulation trajectory. nih.govmdpi.com This type of analysis is essential for validating docking poses and understanding the molecular basis of a compound's biological activity.
Future Research Directions and Emerging Avenues for 5 Aminoisoquinoline 3 Carboxylic Acid
Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Reduced Toxicity
A primary focus of future research will be the rational design and synthesis of new analogues of 5-aminoisoquinoline-3-carboxylic acid. The goal is to optimize its biological activity, enhance target specificity, and minimize potential toxicity. The existing scaffold offers multiple points for chemical modification, including the amino group, the carboxylic acid moiety, and various positions on the bicyclic aromatic ring system.
Research into related structures, such as decahydroisoquinoline-3-carboxylic acids, has shown that substitutions on the isoquinoline (B145761) nucleus can yield highly potent and selective antagonists for specific biological targets like the N-methyl-D-aspartate (NMDA) receptor. nih.gov This demonstrates that strategic modification of the core structure is a viable path to enhancing therapeutic efficacy. For example, a study on a novel anti-tumor agent based on isoquinoline-3-carboxylic acid utilized a strategy of conjugating multiple pharmacophore moieties to a central scaffold, resulting in a compound with high therapeutic efficacy and low systemic toxicity. nih.gov
Future synthetic strategies will likely involve:
Modification of the Amino Group: The amino group's nucleophilicity can be leveraged for reactions like Buchwald–Hartwig amination to introduce a wide array of substituents, potentially modulating the compound's binding affinity and pharmacokinetic properties.
Derivatization of the Carboxylic Acid: The carboxylic acid can be converted into esters, amides, or other functional groups to alter solubility, cell permeability, and metabolic stability.
Ring Substitutions: Introducing various functional groups (e.g., halogens, alkyls, aryls) onto the isoquinoline ring can fine-tune the electronic properties and steric profile of the molecule to improve interactions with biological targets.
The synthesis of constrained analogues, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has been shown to be a valuable strategy in drug design, as these rigid structures can lock the molecule into a bioactive conformation. rsc.orgsigmaaldrich.com
Table 1: Strategies for Analogue Design and Synthesis
| Modification Site | Synthetic Strategy | Potential Outcome | Example from Related Compounds |
|---|---|---|---|
| Amino Group (C5) | N-acylation, N-alkylation, Cross-coupling reactions | Modulate hydrogen bonding, alter lipophilicity, improve target binding | Modifications at the amino group of AIQCA derivatives have shown enhanced cytotoxic effects against cancer cells. |
| Carboxylic Acid (C3) | Esterification, Amidation | Create prodrugs, improve cell permeability, enhance metabolic stability | Esterification of carboxylic acids is a common prodrug strategy to improve absorption. ebrary.net |
| Isoquinoline Ring | Electrophilic/Nucleophilic aromatic substitution | Fine-tune electronic properties, introduce new binding interactions, block metabolic sites | 6-substituted decahydroisoquinoline-3-carboxylic acids act as potent NMDA receptor antagonists. nih.gov |
| Core Scaffold | Reduction to tetrahydroisoquinoline, Conjugation to other molecules | Increase conformational rigidity, create multi-functional drugs | A novel compound with two isoquinoline-3-carboxylic acid moieties showed high anti-tumor efficacy. nih.gov |
Identification of Novel Biological Targets and Therapeutic Indications
While initial research has pointed towards antitumor and anti-inflammatory activities, a significant avenue for future investigation is the identification of novel biological targets and, consequently, new therapeutic applications for this compound and its derivatives. The structural similarity to quinoline-based inhibitors suggests a range of potential targets.
For instance, derivatives of the related quinoline-3-carboxylic acid have been identified as potent inhibitors of protein kinase CK2, a target implicated in cancer and inflammatory diseases. nih.govresearchgate.net Similarly, other quinoline (B57606) derivatives have been developed as dual-target inhibitors of EGFR and HER-2 for anti-cancer therapy. nih.gov These findings suggest that analogues of this compound could be screened against various kinases and growth factor receptors.
Potential therapeutic areas and targets for future exploration include:
Neurodegenerative Diseases: Conformationally constrained analogues have shown high potency as NMDA receptor antagonists, indicating potential use as neuroprotective agents in conditions like stroke or Alzheimer's disease. nih.gov
Inflammatory Bowel Disease: Derivatives have been investigated for their ability to inhibit α4β7 integrin, a key player in inflammatory bowel diseases.
Infectious Diseases: The isoquinoline core is present in some antibacterial agents, suggesting that derivatives could be developed to combat resistant bacterial strains.
Oncology: Beyond general cytotoxicity, specific targets like aminopeptidase (B13392206) N/CD13 have been identified for related tetrahydroisoquinoline-3-carboxylic acid derivatives. sigmaaldrich.com
Table 2: Potential Biological Targets and Therapeutic Indications
| Potential Target | Therapeutic Indication | Rationale / Supporting Evidence |
|---|---|---|
| NMDA Receptor | Neuroprotection (e.g., Stroke, Epilepsy) | Decahydroisoquinoline-3-carboxylic acid analogues are potent and selective NMDA antagonists. nih.gov |
| Protein Kinases (e.g., CK2) | Cancer, Inflammation | Related quinoline-3-carboxylic acids are effective inhibitors of protein kinase CK2. nih.govresearchgate.net |
| Integrins (e.g., α4β7) | Inflammatory Bowel Disease (e.g., Ulcerative Colitis) | AIQCA derivatives have been explored for their ability to inhibit α4β7 integrin. |
| Aminopeptidase N/CD13 | Cancer | Novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives are inhibitors of this enzyme. sigmaaldrich.com |
| Bacterial Enzymes | Bacterial Infections | The isoquinoline scaffold is a known antibacterial pharmacophore. |
| EGFR/HER-2 | Cancer (e.g., Breast, Lung) | Quinoline-based derivatives have been designed as dual-target inhibitors of EGFR/HER-2. nih.gov |
Development of Prodrugs and Targeted Delivery Systems
The physicochemical properties of this compound, particularly the ionizable carboxylic acid group, present both challenges and opportunities for drug delivery. ebrary.net Future research will likely focus heavily on prodrug strategies and advanced delivery systems to optimize its pharmacokinetic profile.
A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. rsc.org For carboxylic acid-containing drugs, a common strategy is esterification to mask the polar acid group. This can enhance lipophilicity, improve absorption across biological membranes, and prevent rapid first-pass metabolism. ebrary.netrsc.org Given that this compound is an amino acid analogue, another promising approach is to create prodrugs that hijack amino acid transporters (like LAT1) to facilitate entry into specific cells or across the blood-brain barrier. nih.govresearchgate.net
Targeted delivery systems offer another layer of sophistication, aiming to concentrate the therapeutic agent at the site of action while minimizing exposure to healthy tissues. nih.gov This can be achieved by:
Encapsulation: Loading the compound into nanocarriers such as liposomes or polymeric nanoparticles to protect it from degradation and alter its biodistribution. nih.govnih.gov
Conjugation: Covalently attaching the compound to a targeting moiety, such as a monoclonal antibody, peptide, or small molecule (like folic acid), that binds to receptors overexpressed on target cells (e.g., cancer cells). mdpi.com
These approaches could significantly enhance the therapeutic index of future drugs derived from this scaffold. nih.govmdpi.com
Integration with High-Throughput Screening and Combinatorial Chemistry Platforms
To accelerate the discovery of new lead compounds, this compound is an ideal scaffold for combinatorial chemistry and high-throughput screening (HTS). combichemistry.comslideshare.net Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds from a common core structure. slideshare.net
The bifunctional nature of this compound, with its reactive amino and carboxylic acid groups, makes it particularly suitable for this approach. Using techniques like parallel synthesis, a vast array of building blocks can be attached at these two positions, while further diversity can be introduced on the isoquinoline ring itself. slideshare.net
Once these chemical libraries are generated, HTS can be employed to rapidly screen tens of thousands of compounds for activity against a specific biological target. combichemistry.com This integration represents a powerful engine for drug discovery:
Library Design: Create a virtual library of analogues based on the this compound scaffold.
Combinatorial Synthesis: Synthesize the library using automated, parallel, or mix-and-split methods. slideshare.net
HTS Assay: Screen the library against a target of interest (e.g., a specific enzyme or receptor) using a miniaturized, automated assay. combichemistry.com
Hit Identification: Identify "hits"—compounds that show desired activity.
Lead Optimization: Synthesize and test further analogues of the identified hits to improve potency and selectivity.
This systematic approach can dramatically shorten the timeline for discovering novel drug candidates based on the this compound framework.
Table 3: Conceptual Design of a Combinatorial Library
| Scaffold | Diversity Point 1 (R1) | Diversity Point 2 (R2) | Resulting Library |
|---|---|---|---|
| This compound | Attached to Amino Group (Amide Linkage) | Attached to Carboxylic Acid (Ester Linkage) | A large set of unique compounds (R1-Scaffold-R2) for HTS |
| - Acetyl
| - Methyl Ester
|
Exploration of New Applications in Materials Science and Supramolecular Chemistry
Beyond its biomedical potential, the unique chemical structure of this compound makes it an intriguing candidate for applications in materials science and supramolecular chemistry. The presence of hydrogen bond donors (amino and carboxyl OH) and acceptors (carboxylate, ring nitrogen), along with the flat, aromatic isoquinoline ring, provides all the necessary features for directed self-assembly. beilstein-journals.org
Potential applications in this area include:
Metal-Organic Frameworks (MOFs): The nitrogen atoms and the carboxylate group can act as coordination sites for metal ions, making the molecule a potential organic linker for the construction of porous MOFs. chemscene.com These materials have applications in gas storage, catalysis, and chemical sensing.
Supramolecular Gels and Liquid Crystals: Through directional hydrogen bonding, molecules of this compound could self-assemble into extended one-dimensional or two-dimensional networks. beilstein-journals.org This is similar to how other carboxylic acids form cyclic dimers in the solid state. mdpi.com Such self-assembly could lead to the formation of novel soft materials like supramolecular gels or liquid crystals with unique optical or electronic properties.
Functional Surfaces: The molecule could be used to functionalize surfaces, introducing specific chemical properties or creating recognition sites for sensors.
Future research in this non-biological space would involve studying the self-assembly behavior of the molecule and its derivatives in various solvents and in the solid state, and exploring its coordination chemistry with different metal ions.
Investigation of Metabolic Pathways and Transformations in Biological Systems
A critical area for future research is the elucidation of the metabolic fate of this compound in biological systems. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental for its development as a therapeutic agent. Research will need to focus on identifying the key metabolic transformations it undergoes.
Based on its functional groups, several metabolic pathways are plausible:
Phase I Metabolism: The isoquinoline ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to hydroxylated metabolites.
Phase II Metabolism: The carboxylic acid group is a prime site for conjugation reactions. It could be conjugated with endogenous molecules like glucuronic acid (glucuronidation) or amino acids (e.g., glycine), which typically increases water solubility and facilitates excretion. The amino group could also undergo acetylation.
Investigating these pathways is crucial for several reasons:
Pharmacokinetics: Metabolism determines the compound's half-life and exposure in the body.
Bioactivation/Detoxification: Metabolites may be more active (bioactivation) or less active (detoxification) than the parent compound.
Toxicity: Some metabolic transformations can lead to the formation of reactive or toxic metabolites.
Future studies will employ in vitro methods (e.g., liver microsomes, hepatocytes) and in vivo animal models, coupled with advanced analytical techniques like mass spectrometry, to identify and quantify the metabolites of this compound.
Table 4: Potential Metabolic Transformations
| Functional Group | Potential Metabolic Reaction | Enzyme Family | Expected Outcome |
|---|---|---|---|
| Isoquinoline Ring | Hydroxylation | Cytochrome P450 (CYP) | Formation of phenolic metabolites. |
| Carboxylic Acid | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Formation of a highly water-soluble glucuronide conjugate for excretion. |
| Carboxylic Acid | Amino Acid Conjugation | Acyl-CoA Synthetases / Acyltransferases | Formation of an amide linkage with glycine (B1666218) or other amino acids. |
| Amino Group | Acetylation | N-acetyltransferases (NATs) | Formation of an N-acetylated metabolite. |
Q & A
Q. How to design a structure-activity relationship (SAR) study for this compound-based antimicrobial agents?
- Methodological Answer : Synthesize derivatives with modifications at the 5-amino and 3-carboxylic acid positions. Test against Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (E. coli, P. aeruginosa) strains via agar diffusion and MIC assays. Correlate substituent electronic effects (Hammett constants) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
